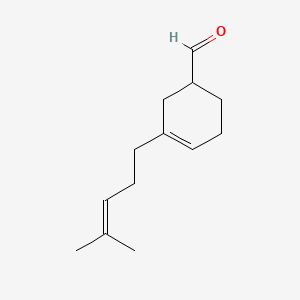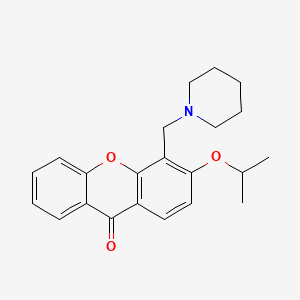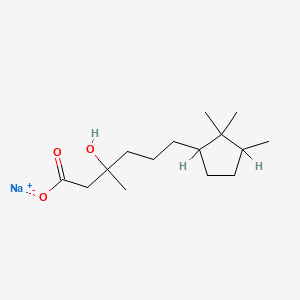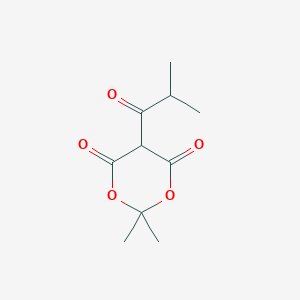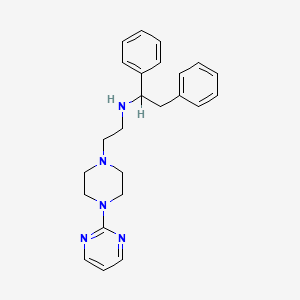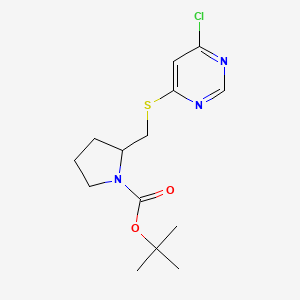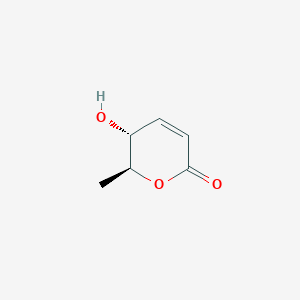
rel-(5R,6S)-5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one is a chiral organic compound with a unique structure that includes a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the use of starting materials such as 2-hydroxy-3-methylbutanal and ethyl acetoacetate. The reaction typically proceeds through a series of steps including aldol condensation, cyclization, and reduction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can produce an alcohol derivative .
Scientific Research Applications
(5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of (5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives and chiral molecules with hydroxyl groups. Examples are:
- (5R,6S)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one
- (5R,6S)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one
Uniqueness
What sets (5R,6s)-5-hydroxy-5,6-dihydro-6-methyl-2H-pyran-2-one apart is its specific stereochemistry and the presence of both hydroxyl and methyl groups on the pyran ring. This unique structure contributes to its distinct chemical and biological properties .
Properties
CAS No. |
69308-39-0 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O3/c1-4-5(7)2-3-6(8)9-4/h2-5,7H,1H3/t4-,5+/m0/s1 |
InChI Key |
TVDPVFPVOHCHQM-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C=CC(=O)O1)O |
Canonical SMILES |
CC1C(C=CC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


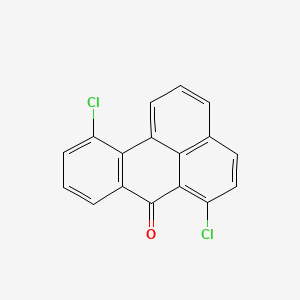

![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
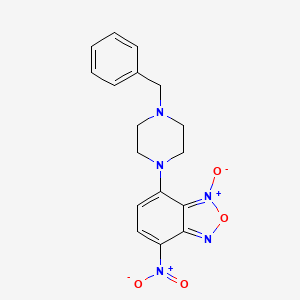
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
